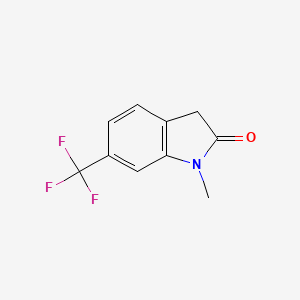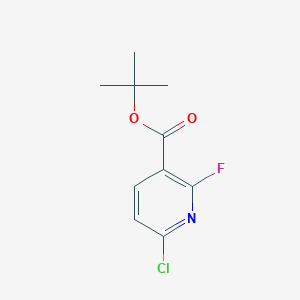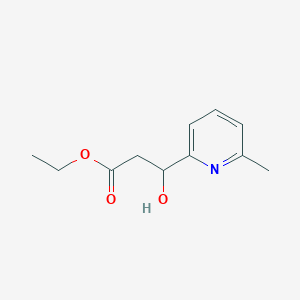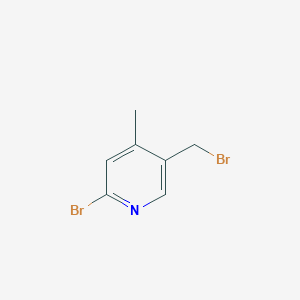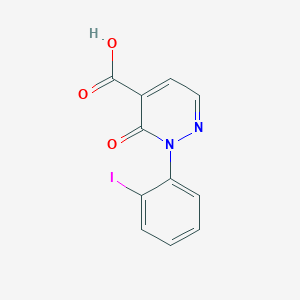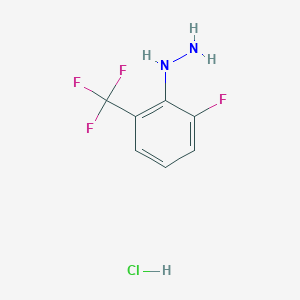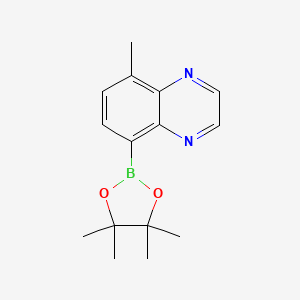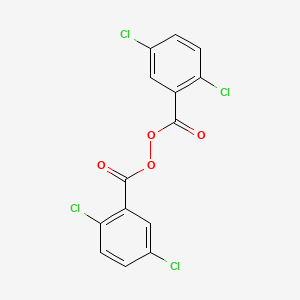
Peroxide, bis(2,5-dichlorobenzoyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,5-dichlorobenzoyl) Peroxide: is an organic peroxide compound widely used in various industrial applications. It is known for its ability to initiate polymerization reactions and act as a cross-linking agent in the production of silicone rubbers. The compound is characterized by its two dichlorobenzoyl groups connected by a peroxide linkage, making it a potent source of free radicals upon decomposition.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Bis(2,5-dichlorobenzoyl) Peroxide typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out in an organic solvent such as toluene or chloroform. The process involves the following steps:
- Dissolve 2,5-dichlorobenzoyl chloride in an organic solvent.
- Slowly add hydrogen peroxide to the solution while maintaining the temperature below 10°C.
- Add a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.
- Stir the mixture for several hours to ensure complete reaction.
- Filter the precipitated Bis(2,5-dichlorobenzoyl) Peroxide and wash it with cold water to remove any impurities.
- Dry the product under reduced pressure.
Industrial Production Methods: In industrial settings, the production of Bis(2,5-dichlorobenzoyl) Peroxide is scaled up using similar reaction conditions but with larger reactors and continuous processing techniques. The use of automated systems ensures precise control of temperature, reactant addition, and product isolation, leading to higher yields and purity.
化学反応の分析
Types of Reactions: Bis(2,5-dichlorobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of chemical reactions, including:
Polymerization: Initiates the polymerization of monomers such as styrene, methyl methacrylate, and vinyl chloride.
Cross-linking: Facilitates the cross-linking of silicone rubbers, enhancing their mechanical properties.
Oxidation: Acts as an oxidizing agent in organic synthesis.
Common Reagents and Conditions:
Polymerization: Typically carried out at elevated temperatures (50-100°C) in the presence of monomers and solvents.
Cross-linking: Conducted at lower temperatures (20-50°C) in the presence of silicone rubber compounds.
Oxidation: Requires the presence of substrates such as alcohols or alkenes and is performed under mild conditions.
Major Products:
Polymerization: Produces high molecular weight polymers.
Cross-linking: Results in cross-linked silicone rubber with improved elasticity and strength.
Oxidation: Yields oxidized products such as ketones and epoxides.
科学的研究の応用
Chemistry:
- Used as an initiator in the polymerization of various monomers to produce plastics and resins.
- Employed in the synthesis of fine chemicals and pharmaceuticals.
Biology:
- Investigated for its potential use in controlled drug release systems due to its ability to generate free radicals.
Medicine:
- Explored for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry:
- Widely used in the production of silicone rubbers, adhesives, and coatings.
- Acts as a curing agent in the manufacture of composite materials.
作用機序
Mechanism: The primary mechanism of action of Bis(2,5-dichlorobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond upon heating or exposure to light. This cleavage generates two 2,5-dichlorobenzoyl radicals, which can further decompose to form dichlorobenzene and carbon dioxide. The generated radicals initiate polymerization or cross-linking reactions by reacting with monomers or
特性
CAS番号 |
20358-16-1 |
|---|---|
分子式 |
C14H6Cl4O4 |
分子量 |
380.0 g/mol |
IUPAC名 |
(2,5-dichlorobenzoyl) 2,5-dichlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6Cl4O4/c15-7-1-3-11(17)9(5-7)13(19)21-22-14(20)10-6-8(16)2-4-12(10)18/h1-6H |
InChIキー |
JVXHNZWBWQKDDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(=O)OOC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


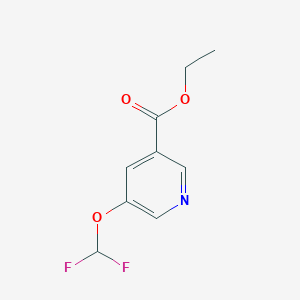

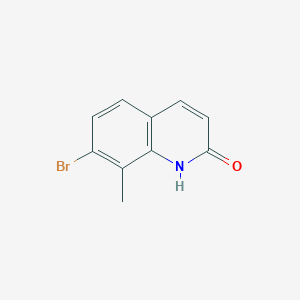
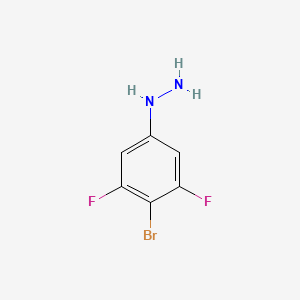
![5-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13668459.png)


